1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVAKUUZYPEPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373129 | |
| Record name | 1-(4-Bromophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864872-05-9 | |
| Record name | 1-(4-Bromophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Acid-Catalyzed Cyclization
- Starting Materials: The reaction starts with 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile or its ester derivatives.
- Procedure: The key intermediate is reacted with aliphatic or aromatic nitriles in a solvent such as dioxane.
- Catalyst: Dry hydrogen chloride gas is passed through the reaction mixture to catalyze the cyclization.
- Conditions: The mixture is stirred for approximately 6 hours at room temperature or under reflux.
- Workup: The reaction mixture is poured onto crushed ice and basified with 5% sodium hydroxide solution to precipitate the product.
- Purification: The crude product is filtered, dried, and recrystallized from a suitable solvent.
- Outcome: This method yields the pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in good to excellent yields (typically above 60%).
This method was demonstrated in a study where various 1-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones (including 4-bromophenyl derivatives) were synthesized by cyclization of ortho-amino esters with nitriles under dry HCl gas flow, yielding antimicrobial active compounds.
Microwave-Assisted Synthesis
- Rationale: Microwave irradiation accelerates the reaction by rapidly achieving higher temperatures and reducing reaction times.
- Procedure: Similar starting materials and reagents as in the conventional method are used.
- Conditions: The reaction mixture is subjected to microwave irradiation for shorter durations (minutes to an hour).
- Advantages: This method offers higher yields, shorter reaction times, and cleaner workups.
- Application: Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including those with 4-bromophenyl substituents, have been synthesized efficiently using this technique.
Reaction of Ethyl Imidates Derived from N-Aryl-5-amino-4-cyanopyrazoles
- Key Intermediate: Ethyl N-(4-cyano-1-(4-bromophenyl)-1H-pyrazol-5-yl)formimidate.
- Cyclization: Reaction with hydrazine hydrate or arylhydrazines under reflux in ethanol leads to the formation of 4-substituted pyrazolo[3,4-d]pyrimidines.
- Dimroth Rearrangement: This reaction may involve a Dimroth rearrangement, resulting in different isomeric products.
- Reaction Time Influence: The ratio of hydrazine and azo forms depends on reaction time, with longer heating favoring azo compounds.
- Purification and Characterization: Products are isolated as solids and characterized by NMR and mass spectrometry.
- Yield Data: Yields vary with substituents and reaction time (see Table 1 below).
This method allows the introduction of the 4-bromophenyl group at the N-1 position and the formation of the fused pyrimidine ring with controlled substituent patterns.
Alternative Routes via 4-Chloropyrazolo[3,4-d]pyrimidines
- Starting Material: 4-Chloropyrazolo[3,4-d]pyrimidines bearing the 4-bromophenyl substituent.
- Substitution Reaction: Reaction with arylhydrazines or amines under reflux conditions.
- Conversion: The 4-chloro substituent can be replaced by hydrazine derivatives to yield the target compound.
- Reduction/Oxidation: The hydrazine and azo forms can be interconverted by reduction with zinc/acetic acid or prolonged reflux, confirming the structure and purity of the product.
Detailed Research Findings and Data
Table 1. Effect of Reaction Time on Yield of Hydrazine and Azo Forms (Representative for 4-Bromophenyl Substituent)
| Entry | Substituent X | Substituent Y | Reaction Time (hr) | Yield Hydrazine Form (%) | Yield Azo Form (%) |
|---|---|---|---|---|---|
| 2 | Cl | Br (4-bromophenyl) | 4 | 68 | 22 |
| 7 | Cl | Br (4-bromophenyl) | 7-10 | 15 | 56 |
Note: The hydrazine form corresponds to the reduced pyrazolo[3,4-d]pyrimidine, while the azo form is its oxidized counterpart. Longer reaction times favor formation of the azo form.
Spectroscopic Characterization
- NMR: 1H and 13C NMR spectra confirm the presence of the fused heterocyclic system and the para-substituted bromophenyl ring.
- Mass Spectrometry: Confirms molecular weights consistent with the target compound.
- HMBC and HMQC: Two-dimensional NMR techniques were used to confirm the connectivity and substitution pattern, especially to distinguish between isomeric forms resulting from Dimroth rearrangement.
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Conventional Acid Cyclization | Simple setup, good yields, well-established | Longer reaction times (~6 h), use of dry HCl gas |
| Microwave-Assisted Synthesis | Faster reaction, higher yields, cleaner workup | Requires microwave reactor equipment |
| Ethyl Imidate Cyclization | Allows introduction of diverse substituents, controlled rearrangement | Possible formation of isomeric mixtures, requires careful purification |
| 4-Chloropyrazolopyrimidine Route | Enables substitution reactions for structural diversification | Multi-step synthesis, moderate yields |
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding ketone or aldehyde.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds in the pyrazolo[3,4-d]pyrimidine class, including 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibit potential anticancer properties. These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Pyrazolo[3,4-d]pyrimidines have shown effectiveness against a range of bacterial and fungal pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's.
Case Study : Research published in Neuroscience Letters showed that treatment with pyrazolo[3,4-d]pyrimidine derivatives improved cognitive function in animal models by reducing oxidative stress and inflammation in neuronal tissues .
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, allowing it to effectively inhibit the activity of target proteins. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
The biological and physicochemical properties of 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are influenced by substituents on the phenyl ring and the pyrimidinone core. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The 4-bromophenyl group enhances lipophilicity and target binding compared to unsubstituted phenyl analogs (e.g., 1-phenyl derivative, MW 212.21) .
- Electron-withdrawing groups (e.g., nitro in 2,4-dinitrophenyl derivatives) improve antimicrobial potency but reduce solubility .
- Halogenated analogs (Cl, Br) show stronger enzyme inhibition due to halogen bonding with catalytic residues .
Synthetic Efficiency: The use of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) as catalysts improves yields (85–92%) and reduces reaction times compared to traditional HCl-mediated cyclization (60–75% yields) .
Pharmacological Profiles :
- The 4-bromophenyl derivative exhibits broader-spectrum antimicrobial activity than its 2-chlorophenyl counterpart, likely due to enhanced membrane penetration .
- Trifluoropropyl-substituted analogs (e.g., PDE9 inhibitor) demonstrate high selectivity for enzyme isoforms, attributed to steric and electronic effects .
Biological Activity
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique pyrazolo-pyrimidine scaffold, has shown potential in various therapeutic areas, particularly in oncology.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in cell proliferation and survival. Research indicates that compounds with similar structures can act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Anticancer Activity
This compound has demonstrated promising anticancer properties across various studies:
- Cell Lines Tested :
- MDA-MB-231 (triple-negative breast cancer)
- HL60 (acute myeloid leukemia)
- K562 (chronic myeloid leukemia)
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values reported for different cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 | 0.70 ± 0.14 | |
| HL60 | 1.05 ± 0.35 | |
| K562 | 1.25 ± 0.35 | |
| HepG2 | Not specified |
These results indicate that the compound has potent antiproliferative effects, particularly against hematological malignancies.
Mechanistic Insights
The mechanism underlying the anticancer activity of this compound involves:
- CDK Inhibition : Compounds with similar structures have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
- Tubulin Polymerization Inhibition : Some derivatives have been reported to interfere with tubulin polymerization, further contributing to their cytotoxic effects .
Case Studies
Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Study on CDK Inhibitors : A series of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine were synthesized and evaluated for their apoptotic activity. The results indicated that these compounds could effectively induce apoptosis in cancer cells through CDK inhibition .
- Antiproliferative Activity Against Breast Cancer : A study focused on the antiproliferative activity of various pyrazole derivatives, including those with bromophenyl substituents, demonstrated significant activity against breast cancer cell lines, reinforcing the therapeutic potential of such compounds .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
The compound is typically synthesized via multi-step reactions involving:
- Chlorination : Reaction of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl₃) to introduce a chloro group at the 4-position .
- Nucleophilic substitution : Replacement of the chloro group with a 4-bromophenyl moiety under basic conditions (e.g., using NaH or K₂CO₃ in DMF) .
- Cyclization : Intramolecular ring closure of intermediates, often catalyzed by acidic or nanocatalytic systems (e.g., Preyssler-type heteropolyacids) .
Key considerations : Reaction yields (44–70%) and purity (>98% HPLC) depend on solvent choice, catalyst efficiency, and temperature control .
Q. How is the crystal structure of this compound determined, and what software is used?
X-ray crystallography is the primary method for structural elucidation.
- Data collection : Monochromatic X-rays (Mo-Kα or Cu-Kα) are used to measure diffraction patterns .
- Refinement : Software like SHELXL (for small molecules) refines atomic coordinates, thermal parameters, and hydrogen bonding networks. For example, monoclinic space group P2₁/n with unit cell parameters a = 4.6448 Å, b = 8.0792 Å, c = 22.7335 Å has been reported for analogous pyrazolo-pyrimidine derivatives .
Validation : Hydrogen-bonding interactions (e.g., N–H···O) should be analyzed to confirm molecular packing .
Q. What pharmacological activities are associated with pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives?
This scaffold exhibits:
- Antitumor activity : Inhibition of angiogenesis via VEGF receptor targeting (e.g., derivative YLL545 in ) .
- Kinase inhibition : Structural analogs act as selective PDE9A inhibitors (e.g., 1-(2-chlorophenyl) derivatives) .
Mechanistic insight : Substituents at the 1- and 4-positions modulate binding affinity to biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of bromophenyl-substituted derivatives?
- Catalyst screening : Compare traditional acid catalysts (e.g., HCl) with nanocatalysts like Cs12H2[NaP5W30O110]. Preyssler nanoparticles enhance yields (up to 90%) due to high surface area and recyclability .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while water-mediated syntheses reduce environmental toxicity .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and minimize side products (e.g., dimerization) .
Q. How can structural data contradictions (e.g., NMR vs. X-ray) be resolved for this compound?
- Multi-technique validation : Combine ¹H/¹³C NMR (e.g., δ 8.51 ppm for aromatic protons in DMSO-d₆ ) with X-ray crystallography to confirm regiochemistry.
- Dynamic effects : Account for tautomerism (e.g., keto-enol equilibria) in solution-phase NMR, which may differ from solid-state X-ray data .
- Computational modeling : Use DFT calculations to predict spectroscopic properties and compare with experimental results .
Q. What strategies are used to design derivatives with enhanced bioactivity?
- Structure-activity relationship (SAR) : Systematic substitution at the 1-, 4-, and 6-positions (e.g., halogenation, methyl, or trifluoromethyl groups) improves target selectivity .
- Pharmacophore modeling : Align key functional groups (e.g., pyrimidine N1 and bromophenyl Br) with binding pockets of enzymes like ALDH1A or PDE9A .
- In vitro assays : Test cytotoxicity (e.g., IC₅₀ values) against tumor cell lines and compare with control compounds .
Q. How do environmental factors (e.g., moisture, light) affect the stability of this compound during storage?
- Hygroscopicity : The bromophenyl group increases susceptibility to hydrolysis. Store under inert atmosphere (N₂ or Ar) at –20°C .
- Light sensitivity : UV/Vis spectra indicate absorption maxima near 270 nm; amber glass vials prevent photodegradation .
- Analytical checks : Regular HPLC analysis (e.g., C18 columns, acetonitrile/water mobile phase) monitors purity over time .
Q. What advanced analytical techniques validate the purity and identity of this compound?
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 415.1062 for [M+H]⁺ ).
- Multinuclear NMR : ¹⁹F NMR is critical for derivatives with fluorinated substituents .
- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .
Q. How are computational methods applied to study the reactivity of this compound?
- Docking studies : Predict binding modes with targets like VEGF receptors using AutoDock or Schrödinger .
- Reactivity indices : Calculate Fukui functions to identify electrophilic/nucleophilic sites for functionalization .
- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Catalyst recovery : Nanocatalysts (e.g., Preyssler acids) require efficient filtration and reuse protocols to maintain cost-effectiveness .
- Purification : Column chromatography on silica gel is labor-intensive; switch to recrystallization (e.g., ethanol/water) for bulk batches .
- Regulatory compliance : Ensure compliance with ICH guidelines for impurity profiling (<0.1% for unknown impurities) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
